3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while reduction can produce pyrrole-2-carboxamides.
Scientific Research Applications
3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-cyano-4-methyl-1H-pyrrole-2-carboxylate: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.
5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate: Lacks the cyano group, which can influence its chemical properties and biological activity.
4-methyl-1H-pyrrole-2-carboxylate: Lacks both the cyano and ethoxycarbonyl groups, making it less versatile in chemical reactions.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H9N2O4- |
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Molecular Weight |
221.19 g/mol |
IUPAC Name |
3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-3-16-10(15)7-5(2)6(4-11)8(12-7)9(13)14/h12H,3H2,1-2H3,(H,13,14)/p-1 |
InChI Key |
LLILTSNWYVVIME-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C(=O)[O-])C#N)C |
Origin of Product |
United States |
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